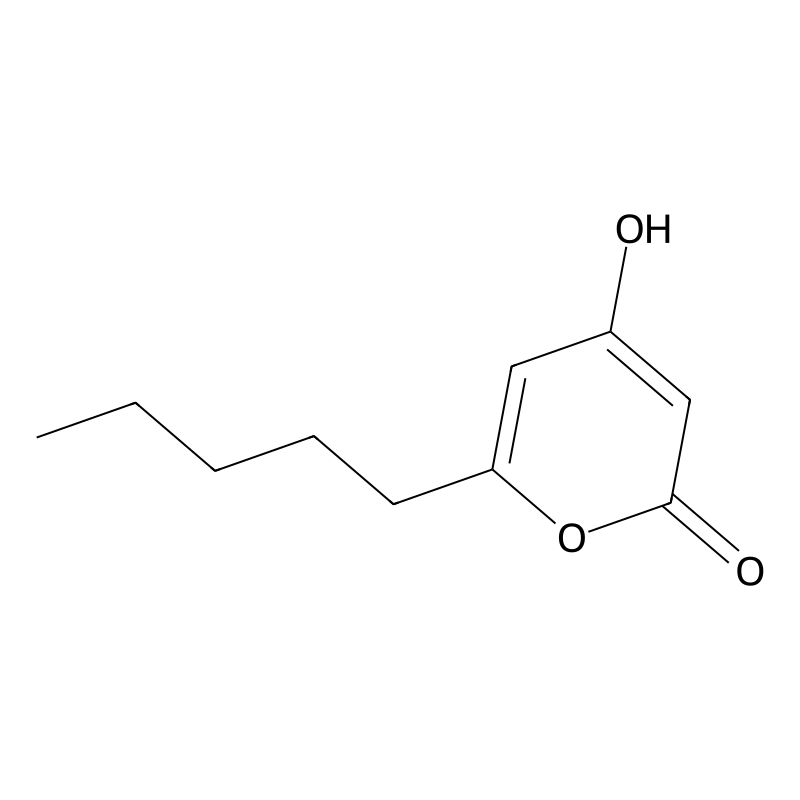

4-Hydroxy-6-pentylpyran-2-one

Content Navigation

Researchers needing a precise medium-chain α-pyrone for Type III PKS active-site mapping or GPR84 pharmacology face chain-length issues with TAL or longer analogs. 4-Hydroxy-6-pentylpyran-2-one (CAS 81017-02-9) provides the exact pentyl chain for accurate triketide derailment profiling and nanomolar receptor activity. • GPR84 agonist (EC50 17 nM) • AKR1C3 inhibitor (IC50 10.59 μM) • HPLC standard: RT 14.0 min, m/z 181 • Aglycone for anti-diabetic pyrone glycosides In stock, ready for global shipping.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

4-Hydroxy-6-pentylpyran-2-one, also known as pentyldiacetic acid lactone (PDAL) or Pyrone-211, is a medium-chain aliphatic α-pyrone characterized by its 5-carbon alkyl tail and a molecular weight of 182.22 g/mol[1]. Functionally, it serves as a critical biochemical standard representing the triketide derailment product of medium-chain-specific Type III polyketide synthases (PKSs), and as an endogenous-like signaling lipid. With an XLogP of approximately 2.4 and a melting point of 53-54 °C, it offers a precise balance of aqueous processability and lipophilicity, making it a highly targeted procurement choice for analytical benchmarking, GPCR pharmacology, and complex glycoside synthesis .

Research Fit

Procurement of 4-hydroxy-6-pentylpyran-2-one cannot be substituted with the more ubiquitous and inexpensive 4-hydroxy-6-methyl-2-pyrone (triacetic acid lactone, TAL). While both share the core α-pyrone ring, TAL lacks the 5-carbon aliphatic chain strictly required to occupy the expanded hydrophobic binding pockets of medium-chain-specific Type III polyketide synthases (PKSs)[1]. In pharmacological applications, this specific pentyl chain is mandatory to anchor the molecule within the GPR84 receptor; substituting with shorter chains abolishes nanomolar agonism, while longer chains (e.g., heptyl or nonyl pyrones) alter the partition coefficient, skewing micellar behavior, membrane permeability, and binding kinetics in cell-based assays [2].

Substitution Risk

References

GPR84 Agonism Potency

4-Hydroxy-6-pentylpyran-2-one (identified biologically as Pyrone-211) functions as a highly potent agonist for the G-protein-coupled receptor GPR84. In PRESTO-Tango activation assays, the pentyl-substituted pyrone demonstrated an EC50 of 17 nM [1]. In contrast, generic medium-chain fatty acids—the canonical baseline agonists for GPR84, such as capric acid—typically require micromolar concentrations to achieve receptor activation. The specific C5-alkyl substitution on the pyrone ring provides a rigidified hydrophobic anchor, making this exact compound a highly quantitative tool for immunometabolic screening compared to standard aliphatic lipids.

| Evidence Dimension | GPR84 Activation Potency (EC50) |

| Target Compound Data | 17 nM |

| Comparator Or Baseline | >1 μM (Baseline medium-chain fatty acid agonists) |

| Quantified Difference | >50-fold increase in receptor activation potency |

| Conditions | PRESTO-Tango GPCR activation assay |

Enables researchers to selectively activate GPR84 at nanomolar concentrations without the off-target lipid signaling noise associated with high-dose fatty acid administration.

Type III PKS Substrate Specificity

In the biochemical characterization of Type III Polyketide Synthases (PKSs), the length of the alkyl tail is diagnostic of the enzyme's active site cavity volume. 4-Hydroxy-6-pentylpyran-2-one is the obligate triketide product when enzymes are fed hexanoyl-CoA and malonyl-CoA. Chromatographic assays show this pentyl derivative elutes at ~14.0 min (HPLC, λmax 286 nm), cleanly separating from the short-chain baseline comparator 4-hydroxy-6-methyl-2-pyrone (TAL), which elutes at ~8.6 min [1]. This distinct retention profile and mass signature (m/z 181 [M-H]-) is critical for quantifying the preference of engineered PKSs for medium-chain aliphatic substrates over standard acetyl-CoA.

| Evidence Dimension | HPLC Retention and Substrate Specificity Marker |

| Target Compound Data | ~14.0 min elution (Marker for hexanoyl-CoA acceptance) |

| Comparator Or Baseline | ~8.6 min elution (4-Hydroxy-6-methyl-2-pyrone, marker for acetyl-CoA) |

| Quantified Difference | 5.4-minute chromatographic baseline resolution |

| Conditions | Reverse-phase HPLC (λmax 286 nm) for PKS in vitro assays |

Provides an essential, structurally exact analytical standard for biochemists quantifying the medium-chain substrate preference of engineered PKS enzymes.

AKR1C3 Inhibition

Beyond its role as a PKS product, 4-hydroxy-6-pentylpyran-2-one acts as a specific inhibitor of the human aldo-keto reductase AKR1C3, an enzyme implicated in cancer metabolism. In vitro assays tracking the oxidation of 17β-estradiol to estrone revealed that the pentyl-pyrone inhibits AKR1C3 with an IC50 of 10.59 μM [1]. Unsubstituted or short-chain pyrone analogs fail to achieve this targeted inhibition, as the 5-carbon aliphatic tail is required to mimic the lipid-binding interactions of endogenous substrates. This positions the compound as a procurement-ready scaffold for developing targeted AKR1C3 inhibitors.

| Evidence Dimension | AKR1C3 Inhibition (IC50) |

| Target Compound Data | 10.59 μM |

| Comparator Or Baseline | No significant inhibition (Short-chain pyrone analogs) |

| Quantified Difference | Specific micromolar inhibition dependent on the C5 tail |

| Conditions | In vitro 17β-estradiol to estrone oxidation assay (HPLC-HR-QTOF-MS) |

Offers medicinal chemists a validated, non-steroidal starting scaffold with established micromolar potency against a key cancer metabolism target.

PKS Engineering Analytical Standard

Due to its precise 14.0 min HPLC retention time and m/z 181 mass signature, this compound is the required analytical standard for quantifying the in vitro turnover of hexanoyl-CoA by engineered Type III PKSs, allowing researchers to accurately map active site cavity volumes [2].

GPR84 Immunometabolism Assay Tool

With an established EC50 of 17 nM, 4-hydroxy-6-pentylpyran-2-one replaces generic medium-chain fatty acids in cell-based assays, providing a highly potent and structurally rigid tool to study GPR84-mediated immune and metabolic responses [1].

AKR1C3 Oncology Scaffold

The compound's validated 10.59 μM IC50 against AKR1C3 makes it a direct, non-steroidal procurement starting point for medicinal chemistry programs aiming to develop novel inhibitors for hepatocellular carcinoma and other hormone-dependent cancers [1].

Alpha-Amylase Inhibitor Glycoside Precursor

Marine-derived α-pyrone glycosides utilizing the 4-hydroxy-6-pentyl-2-pyrone core have demonstrated targeted inhibitory activity against α-amylase. Procuring this exact aglycone allows synthetic chemists to bypass de novo pyrone synthesis and directly perform regioselective glycosylation to develop novel anti-diabetic compounds [3].

Application Fit Matrix

References

- [1] Luo, et al. 'Human AKR1C3 Binds Agonists of GPR84 and Participates in an Expanded Polyamine Pathway.' PubMed Central.

- [2] Rao, et al. 'Characterization of a Type III polyketide synthase from Rhizobium etli.' The Royal Society of Chemistry.

- [3] Yao, et al. 'Bioactive Alpha-Pyrone and Phenolic Glucosides from the Marine-Derived Metarhizium sp. P2100.' CSDB Glycoscience / MDPI.

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Wikipedia

Explore Compound Types